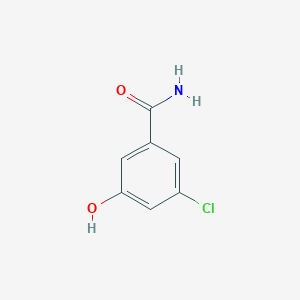

3-Chloro-5-hydroxybenzamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-chloro-5-hydroxybenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO2/c8-5-1-4(7(9)11)2-6(10)3-5/h1-3,10H,(H2,9,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILYOXYCUUMEOFA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1O)Cl)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-Chloro-5-hydroxybenzamide: Structure, Synthesis, and Potential Applications

This guide provides a comprehensive technical overview of 3-Chloro-5-hydroxybenzamide, a compound of interest for researchers in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for this specific benzamide, this document synthesizes information from its well-characterized precursor, 3-Chloro-5-hydroxybenzoic acid, and established principles of organic chemistry to present a robust profile. We will delve into its chemical structure, a reliable synthetic protocol, predicted spectroscopic characteristics, and the therapeutic potential suggested by its structural motifs and the biological activity of its parent compound.

Introduction and Strategic Overview

This compound is a substituted aromatic amide. Its structure, featuring a chlorinated and hydroxylated benzene ring coupled to an amide functional group, positions it as a molecule of interest for chemical synthesis and biological screening. The benzamide moiety is a cornerstone in pharmacology, present in a wide array of approved drugs with diverse activities.[1][2]

Direct literature on this compound is scarce. Therefore, a logical and scientifically rigorous approach is to extrapolate its properties and synthesis from its immediate precursor, 3-Chloro-5-hydroxybenzoic acid. This benzoic acid derivative is a known selective agonist for the G-protein-coupled receptor 81 (GPR81), also known as the lactate receptor, which is involved in regulating lipolysis.[3][4] The conversion of this biologically active carboxylic acid into its corresponding primary amide is a standard synthetic transformation that can alter its physicochemical properties, such as solubility and membrane permeability, and potentially modulate its biological activity. This guide provides the necessary framework for its synthesis and characterization, enabling further investigation.

Chemical Structure and Identification

The core of this compound is a benzene ring substituted at positions 1, 3, and 5. The key to its reactivity and potential biological function lies in the interplay between the electron-withdrawing chloro group, the electron-donating and hydrogen-bonding capable hydroxyl group, and the versatile amide group.

Caption: Chemical structure of this compound.

Table 1: Chemical Identifiers and Properties

| Property | This compound (Predicted/Inferred) | 3-Chloro-5-hydroxybenzoic Acid (Experimental Data) |

|---|---|---|

| IUPAC Name | This compound | 3-Chloro-5-hydroxybenzoic acid[5] |

| CAS Number | Not assigned | 53984-36-4[5][6] |

| Molecular Formula | C₇H₆ClNO₂ | C₇H₅ClO₃[5][6] |

| Molecular Weight | 171.58 g/mol | 172.57 g/mol [5][6] |

| Appearance | Likely a white to off-white solid | White to beige powder[6] |

| Melting Point | Not determined | 244.0 to 248.0 °C[4] |

| Solubility | Expected to be sparingly soluble in water, soluble in polar organic solvents like DMSO and DMF. | Soluble in DMSO (15 mg/mL)[6], insoluble in water.[7] |

| pKa | Amide N-H pKa is ~17 (weakly acidic) | Carboxylic acid pKa ~4, Phenolic OH pKa ~9-10 (estimated) |

Synthesis of this compound

The most direct and reliable method for synthesizing this compound is a two-step process starting from 3-Chloro-5-hydroxybenzoic acid. This involves the activation of the carboxylic acid to a more reactive intermediate, the acyl chloride, followed by nucleophilic substitution with ammonia.[5][8][9]

Rationale for Synthetic Strategy: Direct amidation of a carboxylic acid with ammonia requires high temperatures (often >180 °C) to drive off the water formed, which can be incompatible with sensitive functional groups.[10] Converting the carboxylic acid to an acyl chloride using a reagent like thionyl chloride (SOCl₂) creates a highly electrophilic carbonyl carbon.[5] This intermediate readily reacts with ammonia, a good nucleophile, under much milder conditions to form the stable amide bond, typically with high yield.[9]

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol: Synthesis of this compound

Materials:

-

3-Chloro-5-hydroxybenzoic acid

-

Thionyl chloride (SOCl₂)

-

Toluene (anhydrous)

-

Concentrated aqueous ammonia (NH₃)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ice bath

Safety Precautions:

-

This procedure must be performed in a well-ventilated fume hood.

-

Thionyl chloride is corrosive and reacts violently with water, releasing toxic HCl and SO₂ gases. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

-

Concentrated ammonia is corrosive and has a pungent odor. Handle with care.

Step 1: Synthesis of 3-Chloro-5-hydroxybenzoyl Chloride

-

To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere, add 3-Chloro-5-hydroxybenzoic acid (1.0 eq).

-

Add anhydrous toluene to the flask to create a slurry.

-

Slowly add thionyl chloride (SOCl₂, 1.5 eq) dropwise to the stirred slurry at room temperature.

-

After the addition is complete, heat the reaction mixture to reflux (approximately 80-90 °C) for 2-3 hours. The reaction can be monitored for the cessation of gas evolution (HCl and SO₂).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator. This will yield the crude 3-Chloro-5-hydroxybenzoyl chloride, which is often used in the next step without further purification.

Step 2: Synthesis of this compound

-

Dissolve the crude 3-Chloro-5-hydroxybenzoyl chloride from Step 1 in anhydrous dichloromethane (DCM).

-

Cool the DCM solution in an ice bath to 0 °C.

-

Slowly add concentrated aqueous ammonia (3.0 eq) dropwise to the vigorously stirred solution. A white precipitate of the amide product and ammonium chloride will form.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

Quench the reaction by adding deionized water.

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Wash the organic layer sequentially with saturated NaHCO₃ solution (to remove any unreacted acid) and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude this compound.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford the pure product.

Predicted Spectroscopic Characteristics

While experimental spectra are not available, the structure of this compound allows for the prediction of key spectroscopic features that would be essential for its characterization.

-

Infrared (IR) Spectroscopy:

-

~3400-3200 cm⁻¹: A broad peak corresponding to the O-H stretch of the phenolic group. Two sharper peaks in this region for the symmetric and asymmetric N-H stretches of the primary amide.

-

~1660 cm⁻¹: A strong absorption for the C=O stretch (Amide I band).

-

~1600 cm⁻¹: An N-H bending vibration (Amide II band).

-

~1600, 1470 cm⁻¹: C=C stretching vibrations of the aromatic ring.

-

~1250 cm⁻¹: C-O stretching of the phenol.

-

~800-700 cm⁻¹: C-Cl stretching vibration.

-

-

¹H NMR Spectroscopy (in DMSO-d₆):

-

~10.0 ppm (singlet, 1H): The acidic proton of the phenolic hydroxyl group.

-

~7.5-8.0 ppm (broad singlet, 2H): The two protons of the -NH₂ group.

-

~7.0-7.4 ppm (3H): Three distinct signals (likely two doublets or a triplet and two singlets, depending on coupling) for the three aromatic protons on the benzene ring.

-

-

¹³C NMR Spectroscopy (in DMSO-d₆):

-

~168 ppm: The carbonyl carbon of the amide.

-

~158 ppm: The aromatic carbon attached to the hydroxyl group (C-OH).

-

~135 ppm: The aromatic carbon attached to the chloro group (C-Cl).

-

~115-130 ppm: Signals for the remaining four aromatic carbons.

-

Biological Activity and Potential Applications

The primary rationale for synthesizing this compound stems from the established biological activity of its precursor, 3-Chloro-5-hydroxybenzoic acid.

Caption: Relationship between the precursor's activity and the derivative's potential.

GPR81 Agonism: 3-Chloro-5-hydroxybenzoic acid is a selective agonist of GPR81, a receptor primarily expressed in adipose tissue.[4][6] Activation of GPR81 inhibits lipolysis, the breakdown of triglycerides into free fatty acids. This mechanism is of significant interest for the treatment of metabolic disorders like dyslipidemia.[3] The compound has demonstrated efficacy in reducing free fatty acids in animal models.[7]

Potential of the Benzamide Derivative: The conversion of the carboxylic acid to a primary amide neutralizes the acidic charge and introduces hydrogen bond donors and acceptors. This modification can lead to several outcomes:

-

Altered Pharmacokinetics: The change in polarity and hydrogen bonding capacity can affect the compound's absorption, distribution, metabolism, and excretion (ADME) profile. This could potentially improve oral bioavailability or alter tissue distribution.

-

Modulated Receptor Binding: The amide group may interact differently with the GPR81 binding pocket compared to the carboxylic acid, potentially altering potency or selectivity.

-

Novel Biological Activities: The benzamide scaffold is prevalent in a wide range of biologically active molecules, including CNS agents, anti-inflammatory drugs, and antimicrobials.[1][11] Therefore, this compound represents a novel chemical entity that warrants screening against a broad range of biological targets. It serves as a valuable starting point for generating a library of derivatives for structure-activity relationship (SAR) studies.

Conclusion and Future Directions

While this compound is not a well-documented compound, its structure is highly accessible from a commercially available and biologically active precursor. This guide provides a robust, scientifically-grounded framework for its synthesis and characterization. The established anti-lipolytic activity of its parent acid, combined with the pharmacological importance of the benzamide functional group, makes this compound a compelling target for researchers in drug discovery. Future work should focus on executing the proposed synthesis, confirming the structure via spectroscopic analysis, and evaluating its biological activity, starting with its effect on GPR81 and expanding to broader screening paradigms.

References

-

Allen Institute. How will you convert benzoic acid to benzamide?. Available at: [Link]

-

MDPI. Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Available at: [Link]

-

YouTube. Benzamide Preparation from Benzoic Acid. Available at: [Link]

-

askIITians. How is benzamide obtained from benzoic acid?. Available at: [Link]

-

PubChem. 3-Chloro-5-hydroxybenzoic Acid. Available at: [Link]

-

ResearchGate. How to produce amide from Benzoic acid and amine directly?. Available at: [Link]

-

Chemistry LibreTexts. Spectroscopic Properties of Amines. Available at: [Link]

-

Brainly.in. Convert benzoic acid to benzamide. Available at: [Link]

-

Chemguide. The Preparation of Amides. Available at: [Link]

-

ACS Publications. Characterization of Aromatic−Amide(Side-Chain) Interactions in Proteins. Available at: [Link]

-

Gauthmath. Accomplish the following conversions. i) Benzoic acid to benzamide. Available at: [Link]

-

ResearchGate. Chemical structure - biological activity relationship in the group of benzamide compounds II. Available at: [Link]

-

CyberLeninka. BENZAMINE DERIVATIVES: SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL ACTIVITY STUDY. Available at: [Link]

-

YouTube. Making Amides from Carboxylic Acids. Available at: [Link]

-

Master Organic Chemistry. The Amide Functional Group: Properties, Synthesis, and Nomenclature. Available at: [Link]

-

Preprints.org. Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. Available at: [Link]

-

ACS Publications. Mechanism of Amide Bond Formation from Carboxylic Acids and Amines Promoted by 9-Silafluorenyl Dichloride Derivatives. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. cyberleninka.ru [cyberleninka.ru]

- 3. m.youtube.com [m.youtube.com]

- 4. orgsyn.org [orgsyn.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. How is benzamide obtained from benzoic acid? - askIITians [askiitians.com]

- 7. Amides Preparation and Reactions Summary - Chemistry Steps [chemistrysteps.com]

- 8. researchgate.net [researchgate.net]

- 9. brainly.in [brainly.in]

- 10. pubs.acs.org [pubs.acs.org]

- 11. nanobioletters.com [nanobioletters.com]

An In-depth Technical Guide to 3-Chloro-5-hydroxybenzamide and its Precursor

Part 1: The Core Precursor: 3-Chloro-5-hydroxybenzoic acid

3-Chloro-5-hydroxybenzoic acid serves as a crucial starting material for the synthesis of its amide derivative and other potentially bioactive molecules. A thorough understanding of its properties is essential for its effective application in research and development.

Chemical Identifiers and Properties

A clear identification of a chemical compound is the foundation of any scientific investigation. The following table summarizes the key identifiers for 3-Chloro-5-hydroxybenzoic acid.

| Identifier | Value | Source |

| CAS Number | 53984-36-4 | [1][2][3][4] |

| Molecular Formula | C₇H₅ClO₃ | [1][3][4] |

| Molecular Weight | 172.57 g/mol | [1][3][4] |

| IUPAC Name | 3-chloro-5-hydroxybenzoic acid | [4] |

| SMILES | C1=C(C=C(C=C1O)Cl)C(=O)O | [4] |

| InChI | InChI=1S/C7H5ClO3/c8-5-1-4(7(10)11)2-6(9)3-5/h1-3,9H,(H,10,11) | [4] |

| Appearance | Off-white solid | [1] |

| Purity | ≥95% (HPLC) | [1] |

| Storage Conditions | Store at 0-8 °C | [1] |

Biological Activity and Applications

3-Chloro-5-hydroxybenzoic acid is recognized as a selective agonist for the G-protein coupled receptor 81 (GPR81), also known as the lactate receptor.[3][5] This activity makes it a valuable tool for studying the metabolic roles of GPR81. Stimulation of GPR81 in adipose tissue leads to a decrease in triglyceride lipolysis, a mechanism of interest for the treatment of dyslipidemia.[3] While less potent than niacin, an agonist of the related GPR109a receptor, 3-Chloro-5-hydroxybenzoic acid's selectivity for GPR81 may offer a therapeutic advantage by avoiding the flushing side effects associated with niacin treatment.[3]

Beyond its direct biological activity, this compound serves as a versatile intermediate in the synthesis of a variety of other molecules, including:

-

Pharmaceuticals: It is a building block for anti-inflammatory and analgesic medications.[1]

-

Agrochemicals: It is used in the development of herbicides and fungicides.[1]

Part 2: Synthesis of 3-Chloro-5-hydroxybenzamide

The conversion of a carboxylic acid to a primary amide is a fundamental transformation in organic chemistry. The following section provides a detailed, step-by-step protocol for the synthesis of this compound from its corresponding carboxylic acid. This protocol is designed to be self-validating, with clear causality behind each experimental choice.

Workflow for the Synthesis of this compound

Caption: A three-step workflow for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound

This protocol details the conversion of 3-Chloro-5-hydroxybenzoic acid to its primary amide via an acyl chloride intermediate.

Materials:

-

3-Chloro-5-hydroxybenzoic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Aqueous ammonia (NH₄OH) or ammonia gas (NH₃)

-

Ice

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Solvent for recrystallization (e.g., ethanol/water mixture)

Procedure:

Step 1: Formation of 3-Chloro-5-hydroxybenzoyl chloride

-

Rationale: The carboxylic acid is converted to a more reactive acyl chloride to facilitate the subsequent amidation reaction. Thionyl chloride is a common and effective reagent for this transformation.

-

In a round-bottom flask equipped with a reflux condenser and a drying tube, suspend 3-Chloro-5-hydroxybenzoic acid (1 equivalent) in anhydrous DCM or THF.

-

Slowly add thionyl chloride (1.2-1.5 equivalents) to the suspension at room temperature with stirring.

-

Heat the reaction mixture to reflux and maintain for 2-4 hours, or until the evolution of HCl gas ceases (can be monitored by holding a piece of pH paper near the outlet of the drying tube).

-

Allow the reaction mixture to cool to room temperature.

-

Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. The resulting crude 3-Chloro-5-hydroxybenzoyl chloride is typically used in the next step without further purification.

Step 2: Amidation of 3-Chloro-5-hydroxybenzoyl chloride

-

Rationale: The highly electrophilic acyl chloride readily reacts with the nucleophilic ammonia to form the stable amide bond. The reaction is performed at low temperature to control its exothermicity.

-

Dissolve the crude 3-Chloro-5-hydroxybenzoyl chloride in an anhydrous aprotic solvent (e.g., DCM or THF).

-

In a separate flask, cool a concentrated solution of aqueous ammonia to 0 °C in an ice bath.

-

Slowly add the solution of the acyl chloride to the cold ammonia solution with vigorous stirring. A white precipitate of the amide should form.

-

Alternatively, bubble ammonia gas through the solution of the acyl chloride in the anhydrous solvent at 0 °C.

-

After the addition is complete, allow the reaction to stir for an additional 30-60 minutes at 0 °C, then let it warm to room temperature.

Step 3: Work-up and Purification

-

Rationale: This step aims to isolate and purify the desired amide from byproducts and unreacted starting materials.

-

If an aqueous work-up is performed, extract the crude product with a suitable organic solvent like ethyl acetate.

-

Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution (to remove any unreacted acid), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques, including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

-

Mass Spectrometry (MS): To determine the molecular weight.

-

Infrared (IR) Spectroscopy: To identify the characteristic amide and hydroxyl functional groups.

-

Melting Point Analysis: To assess the purity of the final product.

Safety and Handling

-

3-Chloro-5-hydroxybenzoic acid: Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Thionyl chloride: Highly corrosive and toxic. Work in a well-ventilated fume hood and wear appropriate PPE. Reacts violently with water.

-

Ammonia: Corrosive and has a strong, pungent odor. Work in a well-ventilated area or fume hood.

References

-

PubChem. 3-Chloro-5-hydroxybenzoic Acid. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 3-Chloro-5-hydroxybenzoic acid | CAS 53984-36-4 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 3. 3-Chloro-5-hydroxybenzoic acid = 97 HPLC 53984-36-4 [sigmaaldrich.com]

- 4. 3-Chloro-5-hydroxybenzoic Acid | C7H5ClO3 | CID 13071646 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

Technical Guide: 3-Chloro-5-hydroxybenzamide vs. 3-Chloro-5-hydroxybenzoic Acid

The following technical guide provides an in-depth comparative analysis of 3-Chloro-5-hydroxybenzoic acid and its functional derivative, 3-Chloro-5-hydroxybenzamide . This document is structured for researchers in medicinal chemistry and drug development, focusing on the structural, physicochemical, and synthetic divergences between these two scaffolds.[1][2][3]

Core Scaffold Analysis & Synthetic Utility in Drug Discovery

Executive Summary

In the landscape of fragment-based drug discovery (FBDD), the 3-chloro-5-hydroxy-phenyl moiety represents a privileged substructure.[2][3] It offers a unique combination of a lipophilic halogen clamp (chlorine), a hydrogen bond donor/acceptor (hydroxyl), and a vector for elaboration (carboxyl/carboxamide).[1][2][3]

-

The Acid (CAS 53984-36-4): A validated agonist for the G-protein coupled receptor GPR81 (HCA1), functioning as an antilipolytic agent.[1][2][3] It serves as the primary building block.[2][3]

-

The Amide (CAS 917388-33-1): A bioisostere used to modulate physicochemical properties (LogD, permeability) or to target specific binding pockets (e.g., kinase hinge regions) where a neutral hydrogen bond donor is required.[1][2][3]

This guide analyzes the decision matrix for selecting between these two forms and provides robust protocols for their synthesis and interconversion.

Physicochemical Profiling

The transition from a carboxylic acid to a primary amide fundamentally alters the molecular recognition profile and pharmacokinetic behavior of the scaffold.[1][2][3]

Table 1: Comparative Physicochemical Data

| Property | 3-Chloro-5-hydroxybenzoic Acid | This compound | Impact on Drug Design |

| CAS Registry | 53984-36-4 | 917388-33-1 | Identity Verification |

| Molecular Weight | 172.57 g/mol | 171.58 g/mol | Negligible difference.[2][3] |

| pKa (Carboxyl/Amide) | ~3.8 (Acidic) | ~15 (Neutral) | Acid: Ionized at physiological pH (COO⁻).Amide: Neutral at pH 7.[1][2][3]4. |

| pKa (Phenolic -OH) | ~8.5 (Enhanced acidity due to Cl) | ~9.0 | Both: Retain H-bond donor capability; Cl-substituent lowers pKa vs. phenol.[1][2][3] |

| LogP (Neutral) | 1.8 | ~1.2 - 1.5 | Amide: Lower intrinsic lipophilicity due to polarity of -CONH₂.[2][3] |

| LogD (pH 7.4) | -1.5 to -2.0 (Highly Polar) | ~1.2 - 1.5 (Stable) | Critical: The acid is membrane-impermeable at pH 7.4; the amide retains permeability.[1][2][3] |

| H-Bond Donors | 2 (COOH, OH) | 3 (NH₂, OH) | Amide: Additional donor for active site engagement.[1][2][3] |

| H-Bond Acceptors | 3 | 2 | Acid: Stronger acceptor profile (COO⁻).[1][2][3] |

Mechanism of Action & Utility[1]

-

The Acid (GPR81 Agonist): The anionic carboxylate mimics the endogenous ligand lactate .[1][2][3] It binds to the orthosteric site of GPR81 on adipocytes, inhibiting lipolysis.[1][2][3]

-

The Amide (Kinase/Enzyme Inhibitor): The amide group acts as a neutral bioisostere.[1][2][3] It is frequently employed to bind to the "hinge region" of kinases or to replace the carboxylate in cases where membrane permeability (CNS penetration) is required.[1][2][3]

Synthetic Pathways & Logic

The synthesis of these cores relies on controlling the regioselectivity of chlorination and the subsequent functional group interconversion.[1][2][3]

DOT Diagram: Synthetic Workflow

The following diagram illustrates the divergent synthesis starting from 3-hydroxybenzoic acid.

Figure 1: Synthetic workflow for the generation of the acid scaffold and its conversion to the amide derivative.

Experimental Protocols

These protocols are designed for gram-scale synthesis in a research laboratory setting.[2][3]

Protocol A: Synthesis of 3-Chloro-5-hydroxybenzoic Acid

Objective: Regioselective chlorination of 3-hydroxybenzoic acid. Note: Direct chlorination can lead to mixtures (2-chloro, 4-chloro isomers).[1][2][3] The use of controlled conditions is critical.

-

Reagents: 3-Hydroxybenzoic acid (1.0 eq), N-Chlorosuccinimide (NCS) (1.05 eq), DMF (Solvent).[1][2][3]

-

Procedure:

-

Dissolve 3-hydroxybenzoic acid (13.8 g, 100 mmol) in DMF (100 mL).

-

Cool to 0°C. Slowly add NCS (14.0 g, 105 mmol) portion-wise over 30 minutes.

-

Allow the reaction to warm to Room Temperature (RT) and stir for 12 hours.

-

Workup: Pour the mixture into ice-water (500 mL). The product may precipitate.[2][3] If not, extract with Ethyl Acetate (3 x 100 mL).[1][2][3]

-

Purification: The crude mixture will contain the 2-chloro and 4-chloro isomers.[2][3] Recrystallize from water/ethanol or purify via flash column chromatography (SiO₂, Hexane:EtOAc + 1% Acetic Acid).[1][2][3]

-

Validation: Verify via ¹H NMR. The 3,5-substituted pattern will show three distinct aromatic singlets (or doublets with meta coupling, J ~2 Hz).[1][2][3]

-

Protocol B: Conversion to this compound

Objective: Conversion of the carboxylic acid to the primary amide without protecting the phenol (requires careful stoichiometry).[2][3]

-

Reagents: 3-Chloro-5-hydroxybenzoic acid (1.0 eq), 1,1'-Carbonyldiimidazole (CDI) (1.1 eq), Ammonium Hydroxide (28% NH₃) or Ammonium Carbonate.[1][2][3]

-

Procedure:

-

Dissolve the acid (1.72 g, 10 mmol) in anhydrous THF (20 mL).

-

Add CDI (1.78 g, 11 mmol) in one portion. Evolution of CO₂ gas will be observed.[1][2][3]

-

Stir at RT for 1 hour to form the active acyl imidazole intermediate. Note: The phenolic OH may also react with CDI, but the acyl imidazole is more reactive toward ammonia.[1][2]

-

Add aqueous Ammonium Hydroxide (5 mL) or solid Ammonium Carbonate (3.0 eq).[1][2][3] Stir for 3 hours.

-

Workup: Evaporate THF. Acidify the aqueous residue carefully to pH ~7 (do not go too acidic or the amide may hydrolyze, though it is relatively stable).[1][2][3] Extract with EtOAc.[2][3]

-

Medicinal Chemistry Decision Matrix

When should you use the Acid vs. the Amide?

DOT Diagram: SAR Decision Tree

Figure 2: Strategic decision matrix for scaffold selection based on biological target and distribution requirements.

Bioisosteric Considerations

-

Metabolic Stability:

-

Permeability:

References

-

GPR81 Agonism & Acid Properties

-

General Synthesis of Hydroxybenzoic Acids

-

Bioisosterism (Acid vs. Amide)

-

Chemical Properties & Safety (CAS 53984-36-4)

Sources

The Metabolic Modulator: A Technical Guide to 3-Chloro-5-hydroxybenzamide Derivatives

Topic: Biological Activity and Therapeutic Potential of 3-Chloro-5-hydroxybenzamide Derivatives Content Type: Technical Whitepaper Audience: Medicinal Chemists, metabolic disease researchers, and lead optimization specialists.

Executive Summary

The this compound scaffold represents a "privileged structure" in medicinal chemistry, distinguished by its ability to mimic the resorcinol pharmacophore while maintaining unique lipophilic and electronic properties due to the chlorine substitution. While often overlooked as a simple intermediate, derivatives of this scaffold have emerged as potent modulators of metabolic signaling, specifically as GPR81 (HCA1) agonists and potential Hsp90 inhibitors .

This guide moves beyond generic descriptions to provide a mechanistic analysis of this scaffold’s biological activity, focusing on its role in suppressing lipolysis via the GPR81-cAMP axis and its utility in cancer metabolism (the Warburg effect).

Chemical Biology & Structure-Activity Relationship (SAR)

The Pharmacophore: "The Resorcinol Mimic"

The biological potency of this compound stems from its structural similarity to 1,3-dihydroxybenzene (resorcinol), a motif commonly found in Hsp90 inhibitors (e.g., ganetespib).

-

The Hydroxyl Group (C5): Acts as a critical Hydrogen Bond Donor (HBD). In GPR81 binding, this interacts with polar residues (likely Arg/Glu) within the orthosteric pocket.

-

The Chlorine Atom (C3): Provides a lipophilic anchor. Unlike a second hydroxyl group, the chlorine atom fills hydrophobic sub-pockets without incurring the desolvation penalty associated with polar groups. It also modulates the pKa of the phenolic hydroxyl, enhancing acidity and H-bond strength.

-

The Amide Linker: Rigidifies the structure and offers vectors for fragment growth to improve selectivity against off-targets like GPR109A.

SAR Logic

Modifications to this core scaffold reveal a tight SAR profile:

| Modification | Effect on Activity | Mechanistic Insight |

|---|---|---|

| Removal of Cl | Loss of potency (>10-fold) | Loss of hydrophobic contact; unfavorable pKa shift. |

| O-Methylation (Methoxy) | Inactive | Loss of H-bond donor capability; confirms -OH is essential. |

| Amide N-Substitution | Variable | Bulky aryl groups often improve potency by engaging secondary hydrophobic pockets (e.g., in PKM2 or Hsp90). |

Primary Biological Activity: GPR81 (HCA1) Agonism

The most authoritative biological activity associated with 3-chloro-5-hydroxybenzoic acid derivatives is the agonism of GPR81 (Hydroxycarboxylic Acid Receptor 1) . GPR81 is the receptor for lactate, linking anaerobic metabolism to lipid homeostasis.

Mechanism of Action

GPR81 is a G_i-coupled GPCR. Upon binding this compound derivatives, the receptor undergoes a conformational change that dissociates the G

Key Metric: 3-Chloro-5-hydroxybenzoic acid exhibits an EC50 of ~16 µM against human GPR81 [1].[1][2]

Signaling Pathway Visualization

The following diagram illustrates the downstream effects of GPR81 activation by the scaffold.

Figure 1: Mechanism of antilipolytic activity. Activation of GPR81 by the ligand inhibits Adenylyl Cyclase, reducing cAMP and preventing the phosphorylation of Hormone Sensitive Lipase.

Secondary Activity: Cancer Metabolism & Antimicrobial Potential

PKM2 Modulation (Cancer Metabolism)

While often confused with sulfonamide-based activators (e.g., TEPP-46), benzamide derivatives serve as bioisosteres in the development of Pyruvate Kinase M2 (PKM2) activators.

-

Relevance: PKM2 is a rate-limiting enzyme in glycolysis. Cancer cells express the dimeric (low activity) form to accumulate biosynthetic intermediates (Warburg effect).

-

Activity: Benzamide derivatives bind to the subunit interface, stabilizing the tetrameric (active) form of PKM2. This forces cancer cells away from anabolic synthesis and back toward oxidative phosphorylation, inhibiting tumor growth [2].

Antimicrobial Activity

The this compound core shares structural homology with PAS (p-aminosalicylic acid) and other salicylate-based antimycobacterials.

-

Target: Derivatives have shown efficacy against Mycobacterium tuberculosis (H37Rv strain) and M. avium complex.[3][4]

-

Mechanism: Disruption of iron chelation pathways or inhibition of salicylate-dependent biosynthesis in bacteria [3].

Experimental Protocols

To ensure scientific integrity, the following protocols are designed with built-in validation steps.

Protocol A: Synthesis via Demethylation

Rationale: The most robust route starts from the commercially available methoxy precursor to avoid regioselectivity issues during chlorination.

Reagents: 3-Chloro-5-methoxybenzonitrile, 2,4,6-Trimethylpyridine (Collidine), Lithium Iodide (LiI).[5]

-

Setup: Charge a dry 3-neck flask with 3-chloro-5-methoxybenzonitrile (1.0 eq) and anhydrous collidine (solvent/base).

-

Activation: Add LiI (3.0 eq). The Li+ ion coordinates the methoxy oxygen, facilitating nucleophilic attack.

-

Reaction: Heat to 170°C for 4–6 hours.

-

Validation Point: Monitor via TLC (Hexane:EtOAc 3:1). The starting material (Rf ~0.6) should disappear, replaced by a more polar spot (Rf ~0.3).

-

-

Workup: Cool to RT. Pour into ice-cold 1N HCl (excess) to quench collidine and protonate the phenol. Extract with EtOAc.

-

Hydrolysis (to Amide): Treat the resulting nitrile with NaOH/H2O2 or H2SO4 to yield the primary amide.

Protocol B: GPR81 cAMP Inhibition Assay (Functional Validation)

Rationale: Direct binding assays are difficult for GPCRs. A functional cAMP assay is the industry standard for Gi-coupled receptors.

System: CHO-K1 cells stably expressing human GPR81.

-

Seeding: Plate cells in 384-well white plates (2,000 cells/well). Incubate overnight.

-

Stimulation Buffer: Prepare HBSS containing 0.5 mM IBMX (phosphodiesterase inhibitor) to prevent cAMP degradation.

-

Forskolin Challenge:

-

Control: Add Forskolin (10 µM) alone. This artificially spikes cAMP levels (establishes the "100% signal" baseline).

-

Experimental: Add Forskolin (10 µM) + this compound derivative (titrate 1 nM to 100 µM).

-

-

Incubation: 30 minutes at RT.

-

Detection: Use a TR-FRET cAMP detection kit (e.g., LANCE or HTRF).

-

Principle: Competition between cellular cAMP and labeled cAMP-d2 for the anti-cAMP-cryptate antibody.

-

-

Data Analysis:

-

Plot Signal (665nm/615nm ratio) vs. Log[Compound].

-

Validation Criteria: The compound must reduce the Forskolin-induced cAMP spike in a dose-dependent manner. If the signal remains at the Forskolin baseline, the compound is inactive.

-

References

-

National Institutes of Health (PubMed). (2011). Discovery of 3-(trifluoromethyl)-1H-pyrazole-5-carboxamide activators of the M2 isoform of pyruvate kinase (PKM2).[6] Retrieved from [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and biological activity of 3'-hydroxy-5'-aminobenzoxazinorifamycin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 3-Chloro-5-hydroxybenzonitrile | 473923-97-6 | Benchchem [benchchem.com]

- 6. Discovery of 3-(trifluoromethyl)-1H-pyrazole-5-carboxamide activators of the M2 isoform of pyruvate kinase (PKM2) - PubMed [pubmed.ncbi.nlm.nih.gov]

The 3,5-Disubstituted Benzamide Scaffold: Structural Integrity and Pharmacophoric Expansion

This guide analyzes the 3,5-disubstituted benzamide scaffold, a privileged structure in medicinal chemistry.[1][2] Unlike the sterically crowded 2,6-substitution (which forces orthogonality) or the linear 4-substitution, the 3,5-pattern offers a unique "butterfly" geometry. This allows for the simultaneous filling of symmetrical hydrophobic pockets while maintaining electronic communication with the central amide linker.

The Pharmacophoric Signature

The 3,5-disubstituted benzamide is not merely a linker; it is a rigidifying element that directs binding vectors into specific sub-pockets. Its utility stems from three physicochemical pillars:

-

Conformational Planarity vs. Twist:

-

Mechanism: Unlike ortho-substituents (2,6-pattern) that force the amide bond out of plane due to steric clash (

strain), meta-substituents (3,5-pattern) allow the amide carbonyl to remain coplanar with the phenyl ring. -

Impact: This planarity maximizes

-conjugation, increasing the acidity of the amide proton (NH), thereby strengthening its capability as a hydrogen bond donor (HBD) in the binding pocket.

-

-

Symmetrical Hydrophobic Anchoring:

-

Mechanism: Substituents at the 3 and 5 positions create a wide, symmetrical hydrophobic face.

-

Application: This is critical in Glucokinase (GK) activators and Voltage-gated Ion Channels , where the molecule must wedge into a hydrophobic cleft without inducing steric clash at the "top" (position 4) or "bottom" (position 1) of the ring.

-

-

Electronic Tuning (The Hammett

Effect):-

Mechanism: Electron-withdrawing groups (EWGs) like

or -

Result: This lowers the pKa of the amide NH, enhancing potency against targets requiring a strong H-bond donor, such as the backbone carbonyls of kinase hinge regions.

-

Visualization: Pharmacophore Logic Flow

The following diagram illustrates how structural modifications at the 3,5-positions dictate biological function.

Figure 1: Pharmacophore logic mapping substituent choice to physicochemical property and biological target.

Primary Case Study: Allosteric Glucokinase (GK) Activators

The most authoritative application of the 3,5-disubstituted benzamide scaffold is in the development of Glucokinase Activators (GKAs) for Type 2 Diabetes.[3][4]

Mechanism of Action

GK acts as the body's "glucose sensor."[5][6] In the inactive state, GK adopts a "super-open" conformation.

-

The Benzamide Role: The 3,5-disubstituted benzamide binds to an allosteric site (distinct from the glucose active site).

-

The "Molecular Glue": It stabilizes the enzyme in a "closed" (active) conformation, lowering the

for glucose and increasing -

Specificity: The 3,5-substituents (often hydrophobic or sulfonyl groups) engage interactions with Val455 and Ala456 in the allosteric pocket, a fit that 2,4- or 4-substituted analogs fail to achieve due to steric clashes with the pocket walls.

Comparative SAR Data

The table below summarizes the Structure-Activity Relationship (SAR) data derived from key GKA studies (Grewal et al., 2019).

| Compound ID | R1 (3-position) | R2 (5-position) | Ar (Amide N-substituent) | GK Activation (Fold Increase) | EC50 (µM) |

| Ref 1 | H | H | Thiazole | 1.2x | >50 |

| Cmpd 5c | Benzothiazole | 2.8x | 4.2 | ||

| Cmpd 6e | Pyridyl | 5.4x | 0.85 | ||

| Cmpd 6h | Pyridyl | 1.5x | 12.4 |

Analysis:

-

Symmetry vs. Asymmetry: While 3,5-dichloro (Cmpd 6h) provides symmetry, it lacks the H-bond acceptor capability of the sulfonyl group found in the most potent activators (Cmpd 6e).

-

Electronic Push-Pull: The combination of an electron-donating amino group (via reduction of nitro) and an electron-withdrawing sulfonyl group creates a dipole that aligns perfectly with the electrostatic environment of the GK allosteric site.

Technical Workflow: Synthesis via Chlorosulfonation

Direct amide coupling is often insufficient for advanced 3,5-disubstituted scaffolds, particularly when introducing sulfonyl functionalities for GK activation. The following protocol outlines the robust Chlorosulfonation-Amidation Route .

Step-by-Step Protocol

Reagents: 3-nitrobenzoic acid, Chlorosulfonic acid (

-

Chlorosulfonation (The Critical Step):

-

Reaction: Dissolve 3-nitrobenzoic acid (1 eq) in excess chlorosulfonic acid (5 eq) at 0°C.

-

Condition: Heat to 120°C for 4 hours.

-

Why: This installs the sulfonyl chloride group specifically at the meta position relative to the nitro group (which is also meta to the carboxyl), leveraging the directing effects of the existing EWGs.

-

Quench: Pour reaction mixture onto crushed ice carefully (Exothermic!). Filter the precipitate (3-(chlorosulfonyl)-5-nitrobenzoic acid).

-

-

Sulfonamide Formation:

-

Reaction: React the sulfonyl chloride intermediate with a heterocyclic amine (e.g., 2-aminothiazole) in acetone/pyridine.

-

Control: Maintain temperature <5°C to prevent hydrolysis of the sulfonyl chloride.

-

-

Acid Chloride Activation:

-

Reaction: Reflux the resulting carboxylic acid with

(3 hours) to generate the benzoyl chloride. -

Note: Avoid HATU/EDC here if the sulfonamide NH is acidic; acid chloride is more robust for the subsequent step.

-

-

Final Amidation:

-

Reaction: Couple the benzoyl chloride with the second amine (Ar-NH2) in DCM with

as a base.

-

Visualization: Synthetic Retrosynthesis

Figure 2: Retrosynthetic breakdown of the chlorosulfonation route for generating complex 3,5-disubstituted benzamides.

Validation Protocol: Coupled Enzymatic Assay

To validate the biological activity of synthesized 3,5-disubstituted benzamides, a self-validating enzymatic assay is required.

Assay Principle:

GK converts Glucose to Glucose-6-Phosphate (G6P).[3] This is coupled to Glucose-6-Phosphate Dehydrogenase (G6PDH), which reduces

Protocol:

-

Buffer Prep: 25 mM HEPES (pH 7.4), 50 mM KCl, 1 mM

, 1 mM DTT. -

Substrate Mix: 5 mM Glucose (limiting factor to see activation), 1 mM ATP, 1 mM

. -

Enzyme Mix: Recombinant Human GK (20 nM), G6PDH (5 U/mL).

-

Compound Addition: Add benzamide derivative (dissolved in DMSO) to the plate. Final DMSO concentration < 1%.

-

Kinetics: Monitor OD340 nm for 20 minutes at 30°C.

-

Calculation: Calculate the slope (rate) relative to the DMSO control.

-

Validation Check: If the slope increases >1.5x, the compound is a confirmed activator. If slope = 0, check for compound precipitation (common with lipophilic 3,5-bis(CF3) analogs).

-

References

-

Grewal, A. S., et al. (2019). Design, synthesis and evaluation of novel 3,5-disubstituted benzamide derivatives as allosteric glucokinase activators.[7] Bioorganic Chemistry.[3][8]

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.

-

BenchChem. Synthesis of 3,5-Dimethoxybenzamide from 3,5-Dimethoxybenzoic Acid.

-

Wang, Y., et al. (2024). Synthesis of 3,5-Disubstituted-1,2,4-thiadiazoles via NaH–DMF-Promoted Dehydrogenative Intramolecular N–S Bond Formation. The Journal of Organic Chemistry.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. researchgate.net [researchgate.net]

- 3. Design, synthesis and evaluation of novel 3,5-disubstituted benzamide derivatives as allosteric glucokinase activators - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nanobioletters.com [nanobioletters.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Design, synthesis and evaluation of novel 3,5-disubstituted benzamide derivatives as allosteric glucokinase activators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole [mdpi.com]

Technical Guide: Evaluating 3-Chloro-5-hydroxy-substituted Benzene Derivatives as GPR81 Agonists

A Senior Application Scientist's Perspective on Preclinical Characterization

Executive Summary

The G protein-coupled receptor 81 (GPR81), also known as Hydroxycarboxylic Acid Receptor 1 (HCAR1), has emerged as a compelling therapeutic target, primarily due to its role as the endogenous receptor for lactate. Its activation initiates a Gi-mediated signaling cascade that suppresses intracellular cyclic AMP (cAMP), a key second messenger. This mechanism is particularly relevant in adipocytes, where GPR81 activation inhibits lipolysis, presenting a promising avenue for the treatment of dyslipidemia and other metabolic disorders.[1][2][3] The therapeutic potential of GPR81 extends to oncology, neuroprotection, and muscle physiology, though its role in these areas is multifaceted and requires careful dissection.[4][5][6]

The endogenous ligand, lactate, has limited utility as a therapeutic agent due to its low potency and rapid metabolic turnover.[7] This has driven the search for potent, selective, and drug-like small molecule agonists. A significant breakthrough in this area was the identification of the 3-hydroxybenzoic acid scaffold as a selective GPR81 agonist.[8] Notably, 3-Chloro-5-hydroxybenzoic acid (CHBA) has been characterized as a potent and selective agonist with demonstrated in vivo efficacy.[8][9]

This guide provides an in-depth technical framework for the preclinical evaluation of novel GPR81 agonists, using CHBA as a reference compound. While the user's query specified 3-Chloro-5-hydroxybenzamide , the overwhelming body of scientific literature validates the corresponding carboxylic acid as the active GPR81 agonist. Therefore, this document will focus on the well-characterized acid while presenting a universal workflow applicable to the evaluation of any novel chemical entity, including the amide derivative, for GPR81 agonism. We will detail the core experimental protocols, from initial in vitro functional screening to in vivo proof-of-concept studies, grounding each step in established scientific principles to ensure data integrity and trustworthiness.

The GPR81 Receptor System: A Primer

GPR81: The Body's Endogenous Lactate Sensor

GPR81 is a Class A G protein-coupled receptor that was "de-orphanized" when L-lactate was identified as its sole endogenous ligand.[6] Long considered a metabolic waste product, lactate is now recognized as a critical signaling molecule, or "lactormone," that mediates intercellular communication, particularly under conditions of high glycolytic activity such as intense exercise or within the tumor microenvironment.[10][11] GPR81 acts as a metabolic sensor, allowing cells to respond to changes in local lactate concentration.[6] It is most prominently expressed in adipocytes, but also found in the brain, skeletal muscle, liver, and various cancer cells.[4][6][10]

The Canonical Signaling Pathway: Gi-Mediated cAMP Suppression

Upon binding of lactate or a synthetic agonist, GPR81 undergoes a conformational change, enabling it to couple with and activate heterotrimeric Gi/o proteins. The activated Gαi subunit dissociates and inhibits adenylyl cyclase (AC), the enzyme responsible for converting ATP to cAMP.[12] The resulting decrease in intracellular cAMP levels modulates the activity of downstream effectors, most notably Protein Kinase A (PKA), leading to a variety of cellular responses.[12] In adipocytes, this cascade leads to the dephosphorylation and inactivation of hormone-sensitive lipase, thereby inhibiting the breakdown of triglycerides into free fatty acids (FFAs)—the receptor's key antilipolytic effect.[3]

Therapeutic Rationale and Applications

Dyslipidemia and Metabolic Syndrome

The primary therapeutic rationale for developing GPR81 agonists is the treatment of dyslipidemia.[1] By mimicking the antilipolytic effect of lactate in adipose tissue, selective GPR81 agonists can lower circulating levels of FFAs.[8] Elevated FFAs are a key feature of insulin resistance and metabolic syndrome. Reducing their levels can improve insulin sensitivity and glucose control.[2][13]

A key advantage of targeting GPR81 over the related niacin receptor, GPR109a (HCA2), is the potential to avoid the debilitating flushing side effect. GPR109a is expressed in cutaneous Langerhans cells, and its activation leads to prostaglandin release and vasodilation. GPR81, being largely restricted to adipocytes, offers a more targeted approach to antilipolysis.[3]

Oncology: A Double-Edged Sword

The role of GPR81 in cancer is complex and context-dependent. In the lactate-rich tumor microenvironment, GPR81 is often upregulated and its activation can promote:

-

Tumor Growth and Proliferation: By reprogramming cancer cell metabolism.[10][14]

-

Angiogenesis: Via pathways such as PI3K/Akt.[15]

-

Immune Evasion: By modulating the local immune landscape.[16]

-

Metastasis and Invasion. [5]

Conversely, GPR81 signaling has also been identified as a key driver of cancer cachexia, the severe muscle and fat wasting that affects many cancer patients.[17][18] Lactate released by the tumor activates GPR81 in adipose tissue, triggering a catabolic state.[18] This suggests that GPR81 antagonists could be beneficial in preventing cachexia, while agonists might be detrimental. This duality underscores the need for careful patient selection and biomarker strategies in any potential oncologic application.

Characterizing Novel GPR81 Agonists

Structure-Activity Relationship (SAR) Insights

The discovery that 3,5-dihydroxybenzoic acid (3,5-DHBA) is a selective GPR81 agonist, unlike its close analogue 3-hydroxybenzoic acid which hits both GPR81 and GPR109a, provided a crucial starting point for medicinal chemistry efforts.[7] Subsequent exploration of substituents at the 5-position of the 3-hydroxybenzoic acid core led to the identification of halogenated compounds as more potent agonists.[8] The chloro-derivative, 3-Chloro-5-hydroxybenzoic acid (CHBA) , emerged as a lead compound with an optimal balance of potency and selectivity.[8] Structural studies suggest that a hydrophobic group at this position enhances agonist activity.[19]

| Compound | Target(s) | Human GPR81 Potency (EC50) | Reference(s) |

| L-Lactate | GPR81 | Millimolar (mM) range | [20] |

| 3,5-Dihydroxybenzoic acid (3,5-DHBA) | GPR81 selective | ~150 µM | [7] |

| 3-Chloro-5-hydroxybenzoic acid (CHBA) | GPR81 selective | ~16 µM | [8][9] |

| Niacin (Nicotinic Acid) | GPR109a | Inactive at GPR81 |

Table 1: Comparative potency of selected GPR81 agonists.

Validated Agonist Profile: 3-Chloro-5-hydroxybenzoic acid (CHBA)

CHBA is a potent, orally active, and selective GPR81 agonist.[9] Its activity is well-conserved across common preclinical species, a critical feature for translational studies.[8]

-

In Vitro Potency (EC50):

-

In Vivo Efficacy: Oral administration of CHBA to diet-induced obese (DIO) mice leads to a significant, dose-dependent reduction in circulating free fatty acids, with a minimum efficacious dose of 30 mg/kg.[8][9]

| Parameter | Dose | Result | Reference |

| Acute Antilipolysis | 30, 100, 300 mg/kg (oral) | Significant reduction in nonesterified free fatty acids (NEFA) at all doses in DIO mice. | [8][9] |

| Blood Pressure | IV Infusion | Increased mean arterial pressure in anesthetized rats. | [20] |

| Skeletal Muscle Mass | Oral Administration | Increased muscle weight and protein content in mice. | [4] |

Table 2: Summary of key in vivo findings for 3-Chloro-5-hydroxybenzoic acid (CHBA).

A Technical Workflow for Preclinical Evaluation

The following section details a robust, self-validating workflow for characterizing a novel compound, such as this compound, as a potential GPR81 agonist.

Step 1: In Vitro Functional Characterization

The initial goal is to confirm that the test compound activates GPR81 via its canonical Gi pathway and to quantify its potency and selectivity.

4.1.1. Protocol: Primary Functional Assay (cAMP Measurement)

This assay directly measures the functional consequence of Gi activation. A cell line stably expressing recombinant human GPR81 (e.g., HEK293 or CHO cells) is required.

-

Principle: GPR81 activation inhibits adenylyl cyclase, reducing cAMP production. To create a measurable signal, the cyclase is first stimulated with forskolin. An agonist will cause a dose-dependent decrease in this stimulated cAMP level.

-

Methodology:

-

Cell Plating: Seed GPR81-expressing cells into 96- or 384-well plates and culture overnight.

-

Compound Preparation: Prepare a serial dilution of the test compound (e.g., 10-point, 3-fold dilution starting from 100 µM) and reference agonist (CHBA). Include a "vehicle only" control.

-

Assay Buffer: Prepare assay buffer containing a phosphodiesterase (PDE) inhibitor like IBMX to prevent cAMP degradation.

-

Compound Addition: Remove culture media and add the compound dilutions to the cells. Incubate for 15-30 minutes at 37°C.

-

Stimulation: Add a fixed concentration of forskolin (typically 1-10 µM) to all wells except for the negative control. Incubate for another 15-30 minutes.

-

Lysis and Detection: Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, AlphaLISA, or ELISA).

-

-

Data Analysis & Validation:

-

Normalize the data: Set the forskolin-only signal as 100% and the unstimulated signal as 0%.

-

Plot the normalized response against the log of the compound concentration and fit a four-parameter logistic curve to determine the EC50 (potency) and Emax (efficacy).

-

Self-Validation: The reference agonist (CHBA) must yield an EC50 within the expected range (~16 µM). The assay window between the 100% and 0% controls must be statistically robust (e.g., Z' > 0.5).

-

4.1.2. Protocol: Orthogonal Confirmatory Assay (Adipocyte Lipolysis)

This assay confirms the compound's activity in a more physiologically relevant primary cell system.

-

Principle: In adipocytes, GPR81 activation inhibits the release of FFAs and glycerol. This assay quantifies this inhibition.

-

Methodology:

-

Cell Source: Use either differentiated 3T3-L1 adipocytes or primary adipocytes isolated from rodent adipose tissue.

-

Lipolysis Stimulation: Induce lipolysis with an agent that increases cAMP, such as isoproterenol (a β-adrenergic agonist).

-

Treatment: Pre-incubate the adipocytes with serial dilutions of the test compound and CHBA before adding isoproterenol.

-

Quantification: After incubation (1-2 hours), collect the supernatant and measure the concentration of released glycerol or FFAs using a colorimetric or fluorometric assay kit.

-

-

Data Analysis & Validation:

-

Calculate the percent inhibition of isoproterenol-stimulated lipolysis for each compound concentration.

-

Plot the data and calculate the IC50 value, which represents the concentration causing 50% inhibition.

-

Self-Validation: The results should be consistent with the cAMP assay (i.e., a potent agonist in the cAMP assay should be potent in inhibiting lipolysis).

-

Step 2: In Vivo Proof-of-Concept

Once a compound shows potent and selective in vitro activity, the next step is to determine if this activity translates to an in vivo setting.

4.2.1. Protocol: Pharmacodynamic (PD) Assessment (Acute Antilipolysis)

This experiment directly tests the primary therapeutic hypothesis: that the GPR81 agonist can lower circulating FFAs.

-

Animal Model: Use C57Bl6/J mice, often on a high-fat diet to induce a metabolic syndrome phenotype (DIO mice), as this model is well-characterized for lipolysis studies.[8]

-

Methodology:

-

Acclimation and Fasting: Acclimate animals and fast them overnight to establish a high baseline of circulating FFAs due to lipolysis.

-

Dosing: Administer the test compound via an appropriate route (e.g., oral gavage). Include a vehicle control group. A range of doses (e.g., 10, 30, 100 mg/kg) should be tested.

-

Blood Sampling: Collect a baseline blood sample (t=0) just before dosing. Collect subsequent samples at time points post-dose (e.g., 30, 60, 120, 240 minutes). Blood can be collected via tail vein or saphenous vein.

-

FFA Measurement: Process blood to obtain plasma and measure FFA concentrations using a commercial kit (e.g., NEFA-HR(2) kit).

-

-

Data Analysis & Validation:

-

Plot plasma FFA concentration over time for each dose group.

-

Compare the FFA levels in the treated groups to the vehicle group at each time point using appropriate statistical tests (e.g., ANOVA with post-hoc tests).

-

A successful compound will show a statistically significant, dose-dependent reduction in plasma FFAs compared to the vehicle control.[8]

-

Self-Validation: If CHBA is run in parallel as a positive control, it should replicate its known effect of lowering FFAs at doses of 30 mg/kg and above.[9]

-

Data Interpretation and Future Directions

A successful compound will demonstrate potent in vitro activity in both recombinant and primary cell assays, selectivity over related receptors, and a clear, dose-dependent reduction of plasma FFAs in vivo. However, it is crucial to consider potential liabilities. Studies have shown that some GPR81 agonists can cause an unexpected increase in blood pressure, potentially mediated by endothelin release in the renal vasculature.[13][20] This highlights the importance of secondary pharmacology screening and dedicated cardiovascular safety studies for any lead candidate.

The path forward involves optimizing the lead compound's ADME (Absorption, Distribution, Metabolism, and Excretion) properties, evaluating its efficacy in chronic disease models (e.g., long-term dosing in DIO mice to assess effects on insulin resistance, body weight, and dyslipidemia), and conducting formal safety and toxicology studies. The rich and complex biology of GPR81 offers significant therapeutic promise, but it demands a rigorous and scientifically sound evaluation process to unlock its full potential.

References

-

Oishi, Y., et al. (2021). Activation of Lactate Receptor Positively Regulates Skeletal Muscle Mass in Mice. International Journal of Molecular Sciences. Available from: [Link]

-

GPR81 nuclear transportation is critical for cancer growth: Interaction of lactate receptor signaling and cell-extracellular matrix mechanotransduction. (2025). Baishideng Publishing Group. Retrieved February 5, 2026, from [Link]

-

Wang, Y., et al. (2021). GPR81 signaling promotes angiogenesis via PI3K/Akt-CREB pathway... ResearchGate. Retrieved February 5, 2026, from [Link]

-

Lactate's role in driving cancer cachexia uncovered. (2024, March 20). News-Medical. Retrieved February 5, 2026, from [Link]

-

3-chloro-5-hydroxybenzoic acid. (n.d.). MySkinRecipes. Retrieved February 5, 2026, from [Link]

-

El-Hattab, S., et al. (2023). History and Function of the Lactate Receptor GPR81/HCAR1 in the Brain: A Putative Therapeutic Target for the Treatment of Cerebral Ischemia. Neuroscience. Available from: [Link]

-

3-Chloro-5-hydroxybenzoic acid. (n.d.). Chem-Impex. Retrieved February 5, 2026, from [Link]

-

3-OBA Is Not an Antagonist of GPR81. (2018). Frontiers in Pharmacology. Available from: [Link]

-

The Crosstalk between GPR81/IGFBP6 Promotes Breast Cancer Progression by Modulating Lactate Metabolism and Oxidative Stress. (2022). International Journal of Molecular Sciences. Available from: [Link]

-

The lactate sensor GPR81 regulates glycolysis and tumor growth of breast cancer. (2021). Scientific Reports. Available from: [Link]

-

Wallenius, K., et al. (2017). Involvement of the metabolic sensor GPR81 in cardiovascular control. JCI Insight. Available from: [Link]

-

Identification of novel GPR81 agonist lead series for target biology evaluation. (n.d.). ResearchGate. Retrieved February 5, 2026, from [Link]

-

Wallenius, K., et al. (2017). Involvement of the metabolic sensor GPR81 in cardiovascular control. JCI Insight. Available from: [Link]

-

GPR81-mediated reprogramming of glucose metabolism contributes to the immune landscape in breast cancer. (2023). Journal of Translational Medicine. Available from: [Link]

-

Fraser, G. L., et al. (2012). Identification of Hydroxybenzoic Acids as Selective Lactate Receptor (GPR81) Agonists with Antilipolytic Effects. ACS Medicinal Chemistry Letters. Available from: [Link]

-

Li, H., et al. (2024). Activation of GPR81 by lactate drives tumour-induced cachexia. Nature Metabolism. Available from: [Link]

-

Lactate regulates the GPR81-cAMP signaling pathway, driving metabolic... (n.d.). ResearchGate. Retrieved February 5, 2026, from [Link]

-

Identification of a novel GPR81-selective agonist that suppresses lipolysis in mice without cutaneous flushing. (n.d.). ResearchGate. Retrieved February 5, 2026, from [Link]

-

Sakurai, T., et al. (2014). Identification of a novel GPR81-selective agonist that suppresses lipolysis in mice without cutaneous flushing. European Journal of Pharmacology. Available from: [Link]

-

Martin, P. M., et al. (2019). Dual Properties of Lactate in Müller Cells: The Effect of GPR81 Activation. Neurochemical Research. Available from: [Link]

-

Davidsson, Ö., et al. (2020). Identification of novel GPR81 agonist lead series for target biology evaluation. Bioorganic & Medicinal Chemistry Letters. Available from: [Link]

-

Liu, C., et al. (2012). 3,5-Dihydroxybenzoic acid, a specific agonist for hydroxycarboxylic acid 1, inhibits lipolysis in adipocytes. Journal of Pharmacology and Experimental Therapeutics. Available from: [Link]

-

Participation of L-Lactate and Its Receptor HCAR1/GPR81 in Neurovisual Development. (2020). International Journal of Molecular Sciences. Available from: [Link]

-

Structures of G-protein coupled receptor HCAR1 in complex with Gi1 protein reveal the mechanistic basis for ligand recognition and agonist selectivity. (2024). Nature Communications. Available from: [Link]

-

A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. (2017). ResearchGate. Retrieved February 5, 2026, from [Link]

-

GPR81 nuclear transportation is critical for cancer growth and progression in lung and other solid cancers. (2023). Journal of Translational Medicine. Available from: [Link]

-

Investigating the Structure–Activity Relationship of 1,2,4-Triazine G-Protein-Coupled Receptor 84 (GPR84) Antagonists. (2023). Journal of Medicinal Chemistry. Available from: [Link]

-

Role of GPR81 in lactate-mediated reduction of adipose lipolysis. (n.d.). ResearchGate. Retrieved February 5, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Identification of a novel GPR81-selective agonist that suppresses lipolysis in mice without cutaneous flushing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Activation of Lactate Receptor Positively Regulates Skeletal Muscle Mass in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. wjgnet.com [wjgnet.com]

- 6. History and Function of the Lactate Receptor GPR81/HCAR1 in the Brain: A Putative Therapeutic Target for the Treatment of Cerebral Ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 3,5-Dihydroxybenzoic acid, a specific agonist for hydroxycarboxylic acid 1, inhibits lipolysis in adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Identification of Hydroxybenzoic Acids as Selective Lactate Receptor (GPR81) Agonists with Antilipolytic Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. researchgate.net [researchgate.net]

- 11. GPR81 nuclear transportation is critical for cancer growth and progression in lung and other solid cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Involvement of the metabolic sensor GPR81 in cardiovascular control - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The Crosstalk between GPR81/IGFBP6 Promotes Breast Cancer Progression by Modulating Lactate Metabolism and Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. GPR81-mediated reprogramming of glucose metabolism contributes to the immune landscape in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 17. news-medical.net [news-medical.net]

- 18. Activation of GPR81 by lactate drives tumour-induced cachexia - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Structures of G-protein coupled receptor HCAR1 in complex with Gi1 protein reveal the mechanistic basis for ligand recognition and agonist selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 20. JCI Insight - Involvement of the metabolic sensor GPR81 in cardiovascular control [insight.jci.org]

Literature review of 3-halo-5-hydroxybenzamide analogs

An In-depth Technical Guide to 3-halo-5-hydroxybenzamide Analogs for Researchers, Scientists, and Drug Development Professionals

Abstract

The 3-halo-5-hydroxybenzamide scaffold has emerged as a privileged structure in medicinal chemistry, with its analogs demonstrating a wide spectrum of biological activities. This technical guide provides a comprehensive literature review of these compounds, focusing on their synthesis, biological activities, structure-activity relationships (SAR), and therapeutic potential. We delve into their roles as potent enzyme inhibitors and modulators of critical cellular pathways, offering field-proven insights into experimental design and interpretation. This document is intended to serve as a core resource for researchers dedicated to advancing the discovery and development of this promising class of therapeutic agents.

Introduction: The Significance of the Benzamide Scaffold

Benzamide derivatives are a cornerstone of modern pharmacology, forming the structural basis for a multitude of approved drugs. The strategic placement of substituents on the benzamide ring is a key determinant of their pharmacological profile. Within this class, 3-halo-5-hydroxybenzamide analogs have garnered significant interest. The halogen at the 3-position can critically influence the molecule's physicochemical properties, including lipophilicity and metabolic stability, while also potentially participating in halogen bonding with target proteins. The hydroxyl group at the 5-position frequently acts as a crucial hydrogen bond donor or acceptor, anchoring the molecule within the active site of a biological target. This unique combination of functional groups provides a versatile platform for designing potent and selective modulators of biological function.

Synthetic Strategies for 3-halo-5-hydroxybenzamide Analogs

The synthesis of 3-halo-5-hydroxybenzamide analogs can be achieved through several versatile routes, allowing for the systematic introduction of diverse functionalities to explore structure-activity relationships. A common and practical approach begins with a substituted benzoic acid, proceeding through key steps of halogenation, activation, and amidation.

A representative synthetic pathway might involve the nitration and subsequent reduction of a difluorinated benzoic acid to introduce an amino group, which is then diazotized and hydrolyzed to yield a hydroxyl group.[1] Another general strategy could start from 3-amino-5-hydroxybenzoic acid, which serves as a core structure for combinatorial library synthesis by functionalizing the amino and hydroxyl groups after attaching the benzoic acid to a solid-phase resin.[2]

Caption: A generalized synthetic workflow for 3-halo-5-hydroxybenzamide analogs.

Diverse Biological Activities and Therapeutic Applications

The 3-halo-5-hydroxybenzamide core is associated with a remarkable range of biological activities, making it a fertile ground for drug discovery across multiple therapeutic areas.

Enzyme Inhibition

A primary application of these analogs is in the development of potent and selective enzyme inhibitors.

-

Histone Deacetylase (HDAC) Inhibition: Many benzamide derivatives are potent HDAC inhibitors. The benzamide's carbonyl group can form a stable interaction with the zinc ion in the HDAC catalytic domain, while the nitrogen can form a hydrogen bond with key residues like His140.[3] This inhibition of HDACs is a validated strategy in cancer therapy.

-

3-Hydroxyanthranilic Acid Oxygenase (3HAO) Inhibition: 4-halogenated 3-hydroxyanthranilic acids, close structural relatives, are potent, competitive inhibitors of 3HAO, an enzyme involved in the production of the excitotoxin quinolinic acid.[4] The bromo- and chloro-analogs exhibit extremely tight binding with Ki values in the low nanomolar range (4 nM and 6 nM, respectively).[4]

-

Other Enzyme Targets: This scaffold has also been explored for the inhibition of other enzymes, such as sirtuin 5 (SIRT5), where the carboxylic acid and adjacent hydroxyl group are essential for activity.[5] Additionally, derivatives have been designed to inhibit 17β-hydroxysteroid dehydrogenase type 5, an important target in prostate cancer.[6]

Receptor Modulation

Substituted benzamides are well-known for their ability to interact with G-protein coupled receptors (GPCRs). They have been developed as potent antagonists of dopamine D2 and serotonin 5-HT2 receptors, with additional agonist activity at 5-HT1a receptors, indicating their potential as atypical antipsychotic agents.[7][8]

Antimicrobial and Anticancer Activity

Derivatives incorporating the benzamide moiety have demonstrated significant antimicrobial and anticancer properties.

-

Antimicrobial Effects: Benzoxazole derivatives, which can be related to the benzamide core, show a broad spectrum of activity against Gram-positive bacteria, fungi, and mycobacteria.[9][10] For instance, certain sulfonamides containing a 5-chloro-2-hydroxybenzamide scaffold have shown potent activity against methicillin-resistant Staphylococcus aureus (MRSA).[11]

-

Anticancer Properties: A series of 3-(2-aminobenzo[d]thiazol-5-yl) benzamide derivatives have been synthesized and shown to have potent anticancer effects against non-small cell lung cancer cell lines, acting as inhibitors of the ROR1 receptor tyrosine kinase.[12]

Caption: Mechanism of action via competitive enzyme inhibition.

Structure-Activity Relationship (SAR) Insights

Systematic modification of the 3-halo-5-hydroxybenzamide scaffold has yielded crucial insights into the structural features required for potent biological activity.

| Position/Region | Modification | General Effect on Activity | Rationale/Example |

| 3-Position (Halo) | F, Cl, Br | Potency is highly dependent on the specific halogen and target. | For 3HAO inhibitors, potency increases Br > Cl > F, suggesting a role for halogen size/polarizability in binding.[4] For benzodiazepines, electron-withdrawing groups like halogens at C7 increase activity.[13] |

| 5-Position (Hydroxy) | Free -OH | The hydroxyl group is often essential for activity. | It typically acts as a key hydrogen bond donor/acceptor with active site residues. Its removal or modification often leads to a significant loss of potency.[5] |

| Amide (N-substituent) | Varies (alkyl, aryl, piperazinylbutyl, etc.) | The N-substituent is a primary driver of target selectivity and pharmacokinetic properties. | Large, complex substituents can access secondary binding pockets and improve affinity, as seen in antipsychotic agents targeting D2/5-HT2 receptors.[8] |

| Benzene Ring | Additional Substituents | Can fine-tune electronic properties and steric interactions. | Adding further substituents can modulate binding affinity and cell permeability. |

Table 1: Summary of Key Structure-Activity Relationships.

Experimental Protocols: A Guide to In Vitro Enzyme Inhibition Assay

To assess the inhibitory potential of newly synthesized 3-halo-5-hydroxybenzamide analogs, a robust and reproducible in vitro enzyme inhibition assay is essential. The following protocol is a representative example for a generic enzyme that produces a spectrophotometrically detectable product.

Protocol: Spectrophotometric Enzyme Inhibition Assay

-

Materials & Reagents:

-

Purified target enzyme (e.g., 3HAO).[4]

-

Substrate solution (e.g., 3-hydroxyanthranilic acid).[4]

-

Assay Buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Test Compounds (3-halo-5-hydroxybenzamide analogs) dissolved in DMSO.

-

Positive Control Inhibitor (a known inhibitor of the target enzyme).

-

96-well UV-transparent microplate.

-

Spectrophotometric plate reader.

-

-

Procedure:

-

Compound Preparation: Prepare a 10-point serial dilution series of each test compound and the positive control in DMSO. A typical starting concentration is 1 mM.

-

Reaction Setup: In a 96-well plate, add 2 µL of the diluted compounds, positive control, or DMSO (vehicle control) to the appropriate wells.

-

Enzyme Addition: Add 98 µL of the enzyme solution (pre-diluted in assay buffer to the desired concentration) to each well.

-

Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the compounds to bind to the enzyme.

-

Reaction Initiation: Initiate the enzymatic reaction by adding 100 µL of the substrate solution (pre-warmed to 37°C) to all wells.

-

Kinetic Measurement: Immediately place the plate in the spectrophotometer and measure the absorbance at the appropriate wavelength for the product formation over a period of 10-20 minutes, taking readings every 30 seconds.

-

Data Analysis:

-

Calculate the initial reaction velocity (V₀) for each well by determining the slope of the linear portion of the absorbance vs. time curve.

-

Normalize the velocities to the vehicle control (defined as 100% activity).

-

Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

-

Caption: Workflow for a typical in vitro enzyme inhibition assay.

Conclusion and Future Directions

The 3-halo-5-hydroxybenzamide scaffold is a highly validated starting point for the development of novel therapeutic agents. The wealth of available SAR data provides a solid foundation for rational drug design. Future research endeavors should focus on:

-

Structure-Based Design: Leveraging co-crystal structures of analogs bound to their targets to design next-generation inhibitors with enhanced potency and selectivity.[6]

-

Expansion of Target Space: Screening existing and novel libraries of these analogs against a broader range of biological targets to uncover new therapeutic applications.

-

Pharmacokinetic Optimization: Fine-tuning the scaffold to improve drug-like properties, including solubility, metabolic stability, and oral bioavailability, to translate potent in vitro activity into in vivo efficacy.

-

Combinatorial Chemistry: Utilizing solid-phase synthesis techniques to rapidly generate large, diverse libraries for high-throughput screening.[2]

References

-

Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives. (n.d.). PMC. [Link]

-

Synthesis and biological activity of 3'-hydroxy-5'-aminobenzoxazinorifamycin derivatives. (1995). PubMed. [Link]

-

Bhadange, R. E., et al. (2012). SYNTHESIS OF 3-HALO FLVONES FROM 2-HYDROXY-3-5- DISUBSTITUTED ACETOPHENONE. TSI Journals. [Link]

-

Structure Activity Relationship of Benzodiazepines || SAR in Medicinal Chemistry. (2021). YouTube. [Link]

-

Discovery of 3-(2-aminobenzo[d]thiazol-5-yl) benzamide derivatives as potent anticancer agents via ROR1 inhibition. (2025). PubMed. [Link]

-

A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. (2026). ResearchGate. [Link]

-